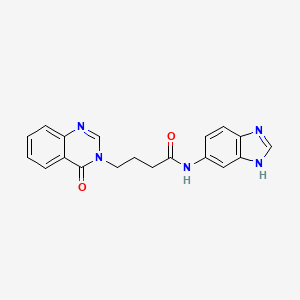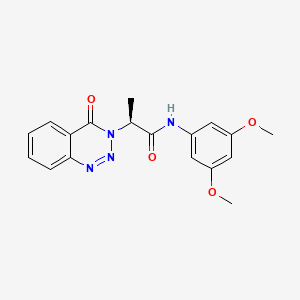![molecular formula C11H20N2O5S B11005044 N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucine](/img/structure/B11005044.png)
N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(1,1-Dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)amino]carbonyl}amino)-3-methylpentanoic acid is a complex organic compound with the molecular formula C13H17NO5S This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)amino]carbonyl}amino)-3-methylpentanoic acid typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial methods are designed to minimize waste and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-({[(1,1-Dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)amino]carbonyl}amino)-3-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
2-({[(1,1-Dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)amino]carbonyl}amino)-3-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biochemical pathways and enzyme activities.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(1,1-Dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)amino]carbonyl}amino)-3-methylpentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Dioxotetrahydro-1lambda~6~-thiophen-3-yl-amino)-hexanoic acid: This compound has a similar thiophene ring structure but differs in the length of the carbon chain.
2-(1,1-Dioxo-tetrahydro-1lambda~6~-thiophen-3-yl-amino)-butyric acid: Another similar compound with a shorter carbon chain.
Uniqueness
What sets 2-({[(1,1-Dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)amino]carbonyl}amino)-3-methylpentanoic acid apart is its specific combination of functional groups and the resulting chemical properties. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research .
Properties
Molecular Formula |
C11H20N2O5S |
|---|---|
Molecular Weight |
292.35 g/mol |
IUPAC Name |
(2S,3R)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methylpentanoic acid |
InChI |
InChI=1S/C11H20N2O5S/c1-3-7(2)9(10(14)15)13-11(16)12-8-4-5-19(17,18)6-8/h7-9H,3-6H2,1-2H3,(H,14,15)(H2,12,13,16)/t7-,8?,9+/m1/s1 |
InChI Key |
IZHUFLUCAGEYOI-NBXIYJJMSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)NC1CCS(=O)(=O)C1 |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)NC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]-2-methoxybenzamide](/img/structure/B11004961.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide](/img/structure/B11004967.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B11004975.png)
![N-cyclopropyl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide](/img/structure/B11004981.png)
![(2S)-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B11004987.png)
![N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionine](/img/structure/B11004992.png)

![N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucyl-L-methionine](/img/structure/B11005003.png)
![2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide](/img/structure/B11005009.png)
![1-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-proline](/img/structure/B11005012.png)

![1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B11005023.png)
![4-(3-chlorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B11005030.png)
![N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B11005055.png)
